molecular formula C9H14N2O B1379226 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile CAS No. 1803566-52-0

8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

Cat. No.: B1379226
CAS No.: 1803566-52-0
M. Wt: 166.22 g/mol
InChI Key: HPISPUBATLQYPK-UHFFFAOYSA-N
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Description

8a-Methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is a chemical compound with the molecular formula C9H14N2O

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 1,4-diaminobutane with a suitable aldehyde in the presence of a reducing agent.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8a-Methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrrolomorpholines.

Scientific Research Applications

Chemistry: In chemistry, 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial and antifungal properties. It is being studied for its effects on various microorganisms and its potential use in developing new antibiotics.

Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its potential use in treating neurological disorders and as an analgesic agent.

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Inhibition of bacterial cell wall synthesis.

  • Neurological Effects: Modulation of neurotransmitter receptors or ion channels.

  • Analgesic Effects: Interaction with pain receptors or pathways involved in pain perception.

Comparison with Similar Compounds

  • Pyrrolomorpholine derivatives: Other derivatives within the pyrrolomorpholine class share structural similarities but may differ in functional groups and biological activities.

  • Pyrrolo[2,1-c]morpholine derivatives: Compounds with similar core structures but varying substituents.

Uniqueness: 8a-Methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile stands out due to its specific methyl group at the 8a-position, which can influence its reactivity and biological activity compared to other derivatives.

Properties

IUPAC Name

8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9-3-2-4-11(9)6-8(5-10)12-7-9/h8H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPISPUBATLQYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1CC(OC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
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8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
Reactant of Route 3
8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
Reactant of Route 4
8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
Reactant of Route 5
8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
Reactant of Route 6
8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

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